molecular formula C20H22N4OS B2723379 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1251631-28-3

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No.: B2723379
CAS No.: 1251631-28-3
M. Wt: 366.48
InChI Key: FVVASBSRJLWVTM-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a complex organic compound featuring a thiazole ring, a pyrrole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the pyrrole and piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with various biological targets suggests it could be developed into a pharmaceutical agent for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrrole rings may facilitate binding to specific sites, while the piperazine ring can modulate the compound’s overall activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(p-tolyl)piperazin-1-yl)methanone
  • (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(o-tolyl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group in the piperazine ring may enhance its binding affinity to certain targets, making it a more potent compound in certain applications.

Properties

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-15-6-5-7-17(14-15)22-10-12-23(13-11-22)19(25)18-16(2)21-20(26-18)24-8-3-4-9-24/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVASBSRJLWVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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